Mercury acetate ion
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Overview
Description
Mercury acetate ion, also known as mercuric acetate, is a chemical compound with the formula Hg(C₂H₃O₂)₂. It is the mercury(II) salt of acetic acid and appears as a white crystalline solid. This compound is soluble in water and has various applications in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury acetate ion can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows:
HgO+2CH₃COOH→Hg(CH₃COO)₂+H₂O
This reaction typically occurs at room temperature and yields this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through recrystallization and other techniques to remove impurities .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions.
Substitution: In organic chemistry, this compound is used to introduce mercury into organic molecules.
Common Reagents and Conditions:
Hydrogen Sulfide: Used in the formation of mercury sulfide.
Phenol: Used in the formation of phenylmercuric acetate.
Aqueous Solutions: Many reactions involving this compound occur in aqueous solutions.
Major Products:
Mercury Sulfide: Formed from the reaction with hydrogen sulfide.
Phenylmercuric Acetate: Formed from the reaction with phenol.
Scientific Research Applications
Mercury acetate ion has several applications in scientific research:
Organic Synthesis: It is used as a reagent to prepare organomercury compounds and to remove protecting groups in organic synthesis.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.
Catalysis: Acts as a catalyst in certain organic reactions.
Environmental Monitoring: Used in sensors to detect mercury and other ions in environmental samples.
Mechanism of Action
The mechanism of action of mercury acetate ion involves its ability to form complexes with various organic and inorganic molecules. In organic synthesis, it acts as an electrophile, attacking double bonds and forming mercurinium ion intermediates. This allows for the addition of other groups to the molecule, facilitating various chemical transformations . In biological systems, mercury ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to toxic effects .
Comparison with Similar Compounds
Mercury(II) Chloride (HgCl₂): Another mercury(II) compound used in organic synthesis and analytical chemistry.
Mercury(II) Nitrate (Hg(NO₃)₂): Used in similar applications but has different reactivity and solubility properties.
Uniqueness: Mercury acetate ion is unique due to its specific reactivity with organic molecules, making it particularly useful in organic synthesis for introducing mercury into compounds. Its solubility in water and other solvents also makes it versatile for various applications .
Properties
Molecular Formula |
C2H3HgO2+ |
---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
acetyloxymercury(1+) |
InChI |
InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+2/p-1 |
InChI Key |
QWSOAYZXYZDDPB-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg+] |
Canonical SMILES |
CC(=O)O[Hg+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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